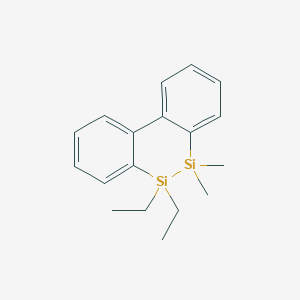
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is a unique organosilicon compound. It is a derivative of phenanthrene, where silicon atoms replace the carbon atoms at the 9 and 10 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- typically involves the reaction of phenanthrene with silicon-containing reagents. One common method is the hydrosilylation of phenanthrene derivatives using diethylsilane and dimethylsilane under the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silicon-containing phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-carbon interactions.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- exerts its effects involves interactions between the silicon atoms and other molecular targets. The silicon atoms can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound, which lacks silicon atoms.
9,10-Dihydrophenanthrene: A hydrogenated derivative of phenanthrene.
9,10-Diphenyl-9,10-dihydroanthracene: A phenanthrene derivative with phenyl groups at the 9 and 10 positions
Uniqueness
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is unique due to the presence of silicon atoms at the 9 and 10 positions. This substitution imparts distinct electronic and chemical properties to the compound, differentiating it from its carbon-based analogs. The silicon atoms enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
828282-79-7 |
|---|---|
Fórmula molecular |
C18H24Si2 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
5,5-diethyl-6,6-dimethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C18H24Si2/c1-5-20(6-2)18-14-10-8-12-16(18)15-11-7-9-13-17(15)19(20,3)4/h7-14H,5-6H2,1-4H3 |
Clave InChI |
XRWTUOZQXZQEEP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
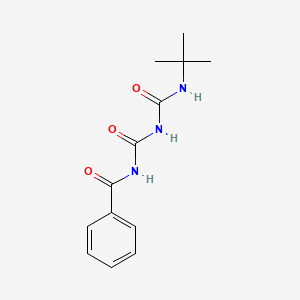
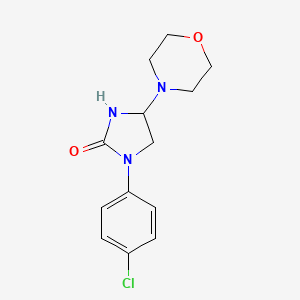
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
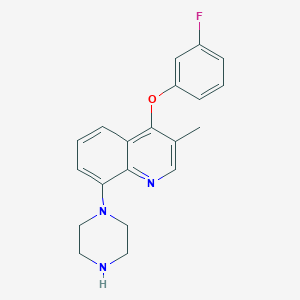

![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)
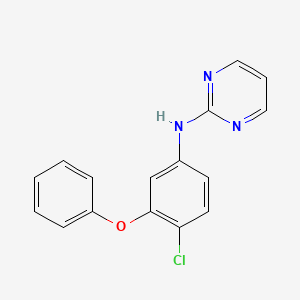

![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
